4-ブロモ-6-ニトロ-1H-インダゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

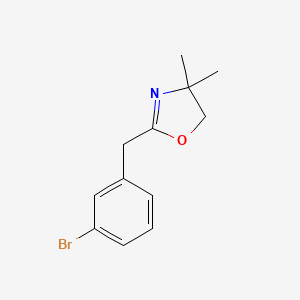

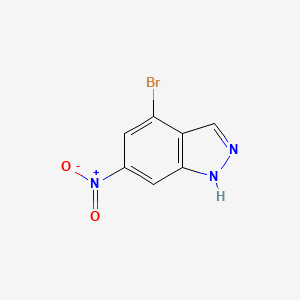

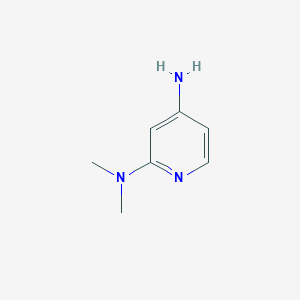

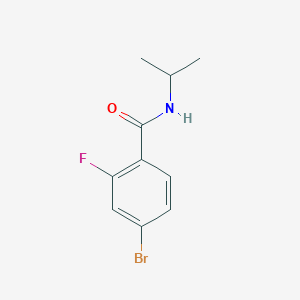

4-Bromo-6-nitro-1H-indazole is a derivative of indazole, which is a heterocyclic compound consisting of a pyrrole ring fused to a benzene ring. The compound is characterized by the presence of a bromine atom at the 4-position and a nitro group at the 6-position on the indazole ring. Indazole derivatives, including those with nitro and bromo substituents, have been studied for their biological activities, particularly as inhibitors of nitric oxide synthase (NOS) enzymes. These enzymes are involved in the production of nitric oxide (NO), a molecule with various physiological roles, including vasodilation and neurotransmission.

Synthesis Analysis

The synthesis of indazole derivatives, such as 4-Bromo-6-nitro-1H-indazole, typically involves the construction of the indazole core followed by the introduction of substituents at specific positions on the ring. Although the provided papers do not detail the synthesis of 4-Bromo-6-nitro-1H-indazole specifically, they do discuss the synthesis of related compounds. For example, the synthesis of 3-bromo 7-nitro indazole and 1H-indazole-7-carbonitrile involves the substitution of the indazole ring with various functional groups to achieve the desired inhibitory effects against NOS enzymes .

Molecular Structure Analysis

The molecular structure of 4-Bromo-6-nitro-1H-indazole is crucial for its biological activity. The presence of the bromine atom and the nitro group on the indazole ring can significantly influence the compound's binding affinity and selectivity towards different isoforms of NOS. The papers suggest that the position and nature of these substituents are key factors in determining the potency and selectivity of the indazole derivatives as NOS inhibitors .

Chemical Reactions Analysis

Indazole derivatives undergo various chemical reactions based on their functional groups. The nitro group, in particular, can participate in reduction reactions, while the bromine atom can be involved in nucleophilic substitution reactions. These reactions can be exploited to further modify the indazole derivatives to enhance their biological activity or to create new compounds with potential therapeutic applications. The papers do not provide specific reactions for 4-Bromo-6-nitro-1H-indazole, but they do indicate that structural modifications can lead to significant changes in NOS inhibitory activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-6-nitro-1H-indazole, such as solubility, melting point, and stability, would be influenced by the presence of the bromine and nitro groups. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compound. While the papers do not provide explicit data on these properties for 4-Bromo-6-nitro-1H-indazole, they do highlight the importance of the indazole scaffold and its substituents in the development of NOS inhibitors .

科学的研究の応用

薬理学的用途

4-ブロモ-6-ニトロ-1H-インダゾールなどのインダゾール含有ヘテロ環式化合物は、さまざまな薬理学的用途を持っています 。それらは次のように使用されます。

- 降圧薬:これらの化合物は高血圧の治療に役立ちます 。

- 抗がん剤:それらは癌細胞の増殖を阻害する特性を持っています 。

- 抗うつ剤:これらの化合物はうつ病の治療に使用できます 。

- 抗炎症剤:それらは炎症を軽減し、関節炎などの病気の治療に使用できます 。

- 抗菌剤:これらの化合物は細菌を殺したり、増殖を遅らせたりできます 。

薬物合成

4-ブロモ-6-ニトロ-1H-インダゾールは、薬物の合成における中間体として使用されます 。 たとえば、RAS/RAF/MEK/ERK および PI3K/AKT/PTEN/MTOR 経路のデュアルインヒビターを調製するために使用できます 。

インダゾール誘導体の合成

4-ブロモ-6-ニトロ-1H-インダゾールは、インダゾール誘導体の合成に使用できます 。 その戦略には、遷移金属触媒反応、還元的環化反応、および 2-アジドベンズアルデヒドとアミンから触媒と溶媒なしで C–N 結合と N–N 結合の連続形成による 2H-インダゾールの合成が含まれます 。

フィラメント状温度感受性タンパク質 Z (FtsZ) インヒビター

4-ブロモ-1H-インダゾール誘導体は、フィラメント状温度感受性タンパク質 Z (FtsZ) インヒビターとして、新規で安全な化合物を特定するために開発されてきました 。 FtsZ は細菌の細胞分裂に関与するタンパク質であり、その阻害は新規抗菌薬の開発につながる可能性があります 。

ホスホイノシチド 3-キナーゼ δ インヒビター

インダゾール含有ヘテロ環式化合物は、呼吸器疾患の治療のためのホスホイノシチド 3-キナーゼ δ の選択的インヒビターとして使用できます 。

触媒と溶媒なしの反応

Safety and Hazards

4-Bromo-6-nitro-1H-indazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

作用機序

Target of Action

Related compounds such as 6-nitroindazole are known to produce nitric oxide (no), a messenger molecule with diverse functions throughout the body . In macrophages, NO mediates tumoricidal and bactericidal actions .

Mode of Action

It is likely that it interacts with its targets to produce nitric oxide (no), similar to other indazole derivatives . Nitric oxide is a critical signaling molecule in the body, involved in various physiological and pathological processes.

Biochemical Pathways

Related compounds such as 6-nitroindazole are known to produce nitric oxide (no), which plays a crucial role in various biochemical pathways, including the regulation of vascular tone, neurotransmission, and immune response .

Result of Action

Related compounds such as 6-nitroindazole are known to produce nitric oxide (no), which has diverse functions throughout the body . In macrophages, NO mediates tumoricidal and bactericidal actions .

特性

IUPAC Name |

4-bromo-6-nitro-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-6-1-4(11(12)13)2-7-5(6)3-9-10-7/h1-3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKKWYOQLIACFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646143 |

Source

|

| Record name | 4-Bromo-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885518-54-7 |

Source

|

| Record name | 4-Bromo-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-6-nitro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine](/img/structure/B1291750.png)

![2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol](/img/structure/B1291759.png)

![tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate](/img/structure/B1291762.png)